(3-Methoxy-5-methylphenyl)methanol
Overview
Description
(3-Methoxy-5-methylphenyl)methanol: is an organic compound with the molecular formula C9H12O2 . It is a derivative of benzene, featuring a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring, along with a hydroxymethyl group (-CH2OH) at the meta position relative to the methoxy group. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method to synthesize (3-Methoxy-5-methylphenyl)methanol involves the reaction of 1-(bromomethyl)-3-methoxy-5-methylbenzene with sodium hydrogen carbonate in acetone and water. The mixture is heated under reflux for 18 hours. After the reaction, the mixture is extracted with ethyl acetate, and the extract is washed with saturated brine .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar organic synthesis protocols involving the use of appropriate starting materials and reagents under controlled conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Methoxy-5-methylphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form various alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Various nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products:
Oxidation: Formation of (3-Methoxy-5-methylphenyl)aldehyde or (3-Methoxy-5-methylbenzoic acid).
Reduction: Formation of (3-Methoxy-5-methylphenyl)methane.
Substitution: Formation of substituted (3-Methoxy-5-methylphenyl) derivatives.
Scientific Research Applications
Chemistry: (3-Methoxy-5-methylphenyl)methanol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine:
Industry: It can be used in the production of fine chemicals and as a building block in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action for (3-Methoxy-5-methylphenyl)methanol largely depends on its chemical reactivity. The methoxy and hydroxymethyl groups can participate in various chemical reactions, influencing the compound’s behavior in different environments. The molecular targets and pathways involved are specific to the reactions it undergoes, such as oxidation or substitution.
Comparison with Similar Compounds
- (3-Methoxyphenyl)methanol
- (3-Methylphenyl)methanol
- (4-Methoxy-3-methylphenyl)methanol
Uniqueness: (3-Methoxy-5-methylphenyl)methanol is unique due to the specific positioning of the methoxy and methyl groups on the benzene ring, which can influence its reactivity and the types of reactions it can undergo compared to its similar counterparts.
Properties
IUPAC Name |
(3-methoxy-5-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-3-8(6-10)5-9(4-7)11-2/h3-5,10H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQFUZGSTPOPQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452461 | |
Record name | (3-Methoxy-5-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119650-44-1 | |
Record name | (3-Methoxy-5-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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